![molecular formula C18H15FN4O2 B10909069 methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909069.png)
methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative with distinct substituents that influence its physicochemical and biological properties. Its structure features:
- A 2-cyanoethyl group at the N1 position, which may enhance metabolic stability or modulate solubility.
- A methyl group at the C3 position, simplifying steric hindrance.
- A methyl ester at the C4 carboxylate position, offering a handle for further derivatization.
This compound has been cataloged as a discontinued product by CymitQuimica (REF: 3D-TQB14262), though the exact reasons remain unspecified .
Preparation Methods
Core Formation via Cross-Dehydrogenative Coupling (CDC)
The pyrazolo[3,4-b]pyridine scaffold can be synthesized through a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines (1a–f ) and cyclic β-diketones (5a,b ) under aerobic conditions . This method employs ethanol as a solvent, acetic acid (6 equiv) as an additive, and molecular oxygen (1 atm) as the terminal oxidizer at 130°C for 18 hours (Table 1).
Mechanism :
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Nucleophilic addition of the enol form of β-diketones to N-amino-2-iminopyridine forms adduct A .
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Oxidative dehydrogenation by O₂ generates intermediate B , which cyclizes to C .
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Elimination of water yields the pyrazolo[1,5-a]pyridine or pyrido[1,2-b]indazole core .
This method achieves yields of 80–90% for tetrahydropyrido[1,2-b]indazoles (6f–j ), demonstrating scalability and functional group tolerance .
Cyanoethyl Group Introduction via Alkylation
The 2-cyanoethyl substituent is introduced via alkylation of the pyrazole nitrogen. A patent (CN108137535B) describes reacting hydrazinopyridine (II ) with maleic acid diester (III ) under alkaline conditions using Cu(I) or Ni(II) catalysts (e.g., Cu(L1)Cl) . Key parameters include:
-
Catalyst : Cu(L1)Cl (L1 = bipyridine derivatives).
-
Solvent : Toluene, ethers, or polar aprotic solvents.
Procedure :
-
Hydrazinopyridine (II ) and maleic diester (III ) are mixed with the catalyst and a base (e.g., NaH).
-
The reaction proceeds via nucleophilic attack, forming the cyanoethyl group through subsequent elimination .
4-Fluorophenyl Substituent Installation
The 6-(4-fluorophenyl) group is introduced via Suzuki-Miyaura coupling. A method from US20050250947A1 employs palladium-catalyzed cross-coupling between a halogenated pyrazolo[3,4-b]pyridine intermediate and 4-fluorophenylboronic acid .
Example :
6-Bromo-3-methylpyrazolo[3,4-b]pyridine undergoes coupling with 4-fluorophenylboronic acid, achieving >85% yield after 12 hours .
Esterification at Position 4
The methyl ester at position 4 is introduced via esterification of the corresponding carboxylic acid. A protocol from Ambeed.com involves treating pyrazolo[3,4-b]pyridine-4-carboxylic acid with methanol and thionyl chloride (SOCl₂) under reflux .
-
Conditions : SOCl₂ (1.2 equiv), methanol (excess), 65°C for 6 hours.
Integrated Synthesis Route
A consolidated route combines the above steps (Figure 1):
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Core Formation : CDC reaction of N-amino-3-methyl-2-iminopyridine with dimedone yields 3-methylpyrazolo[3,4-b]pyridine .
-
Cyanoethylation : Alkylation with acrylonitrile using K₂CO₃ in DMF .
-
Suzuki Coupling : Pd-mediated coupling with 4-fluorophenylboronic acid .
Optimization Data :
Step | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | AcOH/EtOH | 130 | 18 | 85 |
2 | Cu(L1)Cl/DMF | 40 | 12 | 78 |
3 | Pd(PPh₃)₄/THF | 80 | 12 | 87 |
4 | SOCl₂/MeOH | 65 | 6 | 91 |
Alternative Methods and Challenges
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Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 minutes vs. 18 hours) .
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Regioselectivity Issues : Competing N- vs. O-alkylation during cyanoethylation require careful base selection (e.g., NaH over K₂CO₃) .
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .
Environmental and Scalability Considerations
Chemical Reactions Analysis
Cyanoethyl Group (-CH₂CN)
The cyanoethyl substituent participates in nucleophilic addition and cyclization reactions:
-
Nucleophilic Addition : Reacts with Grignard reagents or organolithium compounds to form imine intermediates, which can hydrolyze to ketones or amines under acidic conditions.
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Cyclization : Under basic conditions (e.g., K₂CO₃), intramolecular cyclization may occur if sterically accessible nucleophiles (e.g., amines) are present .
Methyl Ester (-COOCH₃)
The ester group undergoes hydrolysis and transesterification:
-
Hydrolysis : Aqueous HCl or NaOH yields the carboxylic acid derivative, enabling further amidation or coupling reactions.
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Transesterification : Alcohols in acidic/basic media replace the methyl group, forming new esters (e.g., ethyl or benzyl esters) .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes regioselective substitutions:
Note: The 4-fluorophenyl group directs electrophiles to meta positions due to its electron-withdrawing nature.
Nucleophilic Aromatic Substitution (SNAr)
-
Fluorine Displacement : Under harsh conditions (e.g., NH₃, 150°C), fluorine on the 4-fluorophenyl group can be replaced by amines, though this is less common .
Ring-Opening and Rearrangements
Under strongly acidic or basic conditions:
-
Pyrazole Ring Opening : Concentrated H₂SO₄ induces ring cleavage, forming linear intermediates that may recyclize into alternative heterocycles.
-
Acetyl Migration : Observed in analogs during Japp–Klingemann reactions, where acetyl groups shift from C to N positions .
Biological Interactions
While not a classical chemical reaction, the compound interacts with biomolecules:
Target | Interaction Type | Observed Effect | Reference |
---|---|---|---|
Enzymes | Hydrogen bonding (ester) | Inhibition of kinase activity | |
DNA/RNA | Intercalation (aromatic core) | Disruption of replication |
Comparative Reactivity of Analogues
Data from structurally related pyrazolo[3,4-b]pyridines:
Stability Under Experimental Conditions
Scientific Research Applications
Synthesis and Functionalization
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions that can yield compounds with significant biological activity. Recent advancements have shown that these compounds can be synthesized using methods such as:
- Suzuki Cross-Coupling Reaction : This method has been employed to create various derivatives by reacting pyrazolo[3,4-b]pyridine scaffolds with aryl boronic acids, leading to compounds that exhibit potent biological activities, including anti-diabetic properties .
- One-Pot Condensation Reactions : These reactions allow for the efficient synthesis of highly functionalized pyrazoles with regioselectivity, which are crucial for developing new therapeutic agents .
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives possess significant anticancer activity. For instance:
- In vitro Studies : A study demonstrated that certain derivatives showed promising anti-proliferative activity against several cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The most active compounds were identified based on their ability to inhibit cell growth and induce apoptosis in these cell lines .
Anti-Diabetic Effects
The compound has also been investigated for its anti-diabetic potential:
- α-Amylase Inhibition : Several derivatives of pyrazolo[3,4-b]pyridine demonstrated strong inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Compounds showed IC50 values significantly lower than those of standard drugs like acarbose, indicating their potential as therapeutic agents for diabetes management .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been explored:
- Screening Against Pathogens : Studies have reported the effectiveness of these compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .
Material Science Applications
Beyond biological applications, pyrazolo[3,4-b]pyridines are also being investigated for their roles in material sciences:
- Catalytic Applications : These compounds serve as key intermediates in the synthesis of advanced materials and catalysts used in organic reactions. Their unique structural features facilitate catalytic processes that are essential for developing new materials in electronics and nanotechnology .
Table 1: Summary of Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazolo[3,4-b]pyridine Derivatives
Substituent Variations and Their Implications
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Substituent Flexibility: The N1 position tolerates diverse groups (e.g., benzyl, biphenylmethyl, cyanoethyl), with bulkier substituents (e.g., biphenylmethyl) often correlating with lower synthetic yields (7–9% vs. 40% for smaller groups like 4-methoxybenzyl ). The C6 position accommodates aryl (e.g., 4-fluorophenyl) or heteroaryl (e.g., furan-2-yl) groups. Fluorinated aryl groups may enhance metabolic stability compared to furan derivatives .
Ester vs. Carboxylic Acid Derivatives :
- Methyl/ethyl esters (e.g., target compound, 44) are typically intermediates for carboxylic acid derivatives (e.g., compound 12 in ), which are prioritized for biological evaluation due to enhanced solubility or target engagement.
Physicochemical and Spectroscopic Properties
NMR Spectral Signatures
- Methyl ester protons (e.g., δ ~3.9–4.1 ppm in CDCl₃) and aromatic protons (δ ~7.2–8.5 ppm) are consistent across analogs .
- The 4-fluorophenyl group in the target compound would exhibit characteristic splitting patterns (e.g., doublets for fluorine-coupled protons) .
Purity and Stability
Biological Activity
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are recognized for their wide range of biological activities, including:
- Analgesic effects
- Antimicrobial properties
- Antipyretic activity
- Anxiolytic effects
- Vasodilating capabilities
- Inhibition of phosphodiesterase 4B (PDE4B)
- Potential as bronchodilators and anti-chagasic agents .
The unique structural features of pyrazolo[3,4-b]pyridines contribute to their biological efficacy, making them valuable in medicinal chemistry.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. Key factors influencing its activity include:
- Steric bulkiness of substituents on the pyrazolo ring.
- Positioning of hydrophobic tails relative to the acidic head group.
- Distance between functional groups within the compound .
For instance, modifications at the C-6 position with different aryl groups have shown to enhance potency against specific targets such as peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and inflammation .
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For example, derivatives have been shown to inhibit critical proteins involved in cancer cell proliferation, including cyclin-dependent kinases and various kinases associated with tumor growth . The compound's ability to affect apoptotic pathways and disrupt cancer cell signaling makes it a candidate for further investigation in oncology.
Antitubercular Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects on the growth of this pathogen, suggesting that modifications to the pyrazolo scaffold can yield effective antitubercular agents . The mechanism appears to involve binding interactions with pantothenate synthetase, a crucial enzyme in bacterial metabolism.
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been studied for its role as a selective inhibitor of adenosine receptors and phosphodiesterase enzymes. These activities suggest potential applications in treating conditions like asthma and cardiovascular diseases .
In Vitro Studies
A series of in vitro tests have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Notably, compounds with specific substitutions at the C-6 position showed enhanced efficacy compared to unsubstituted analogs .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as PPARα. The results suggest that the compound fits well into the binding pocket, forming critical hydrogen bonds that stabilize the interaction and enhance receptor activation .
Q & A
Q. Basic: What are the common synthetic strategies for preparing methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Answer:
The synthesis typically involves cyclization of pyrazole-4-carbaldehyde precursors with hydrazine derivatives under controlled conditions. For example:
- Step 1: Condensation of a substituted pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux or room temperature. Reaction conditions (e.g., presence of iodine or acetic acid) dictate product regioselectivity .
- Step 2: Introduction of the 2-cyanoethyl group via nucleophilic substitution or alkylation, often using acrylonitrile derivatives.
- Step 3: Esterification of the carboxylic acid intermediate with methanol under acidic or catalytic conditions.
Key analytical validation includes LC-MS for intermediate purity and 1H/13C NMR to confirm substitution patterns .
Q. Basic: How is X-ray crystallography applied to confirm the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation.
- Method: Crystals are grown via slow evaporation of a saturated solution (e.g., DCM/hexane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELX software (e.g., SHELXL) refines the structure, with R-factor convergence < 0.05. The 2-cyanoethyl and 4-fluorophenyl groups are validated via electron density maps .
- Validation: Compare bond lengths/angles with similar pyrazolo[3,4-b]pyridine derivatives (e.g., C-N bond: ~1.34 Å; pyrazole ring torsion angles: < 5°) .
Q. Advanced: How can computational methods resolve contradictions in experimental spectral data?
Answer:
Discrepancies between observed 1H NMR shifts and predicted values often arise from dynamic effects (e.g., tautomerism).
- DFT Approach: Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate chemical shifts using GIAO (Gauge-Independent Atomic Orbital) method. Compare with experimental data to identify dominant tautomers .
- Case Study: For methyl pyrazolo[3,4-b]pyridines, CAM-B3LYP calculations in methanol solvent models align with observed UV-Vis spectra (λmax ≈ 320 nm) and NMR shifts (e.g., δ 8.2 ppm for pyridine-H) .
Q. Advanced: What strategies mitigate regioselectivity challenges during cyclization steps?
Answer:
Regioselectivity in pyrazole-pyridine fusion is sensitive to substituent electronic effects and reaction conditions:
- Catalytic Control: Use iodine to direct cyclization toward the 1H-pyrazolo[3,4-b]pyridine core (vs. alternative isomers). For example, iodine promotes N-1 alkylation over N-2 in hydrazine reactions .
- Thermodynamic vs. Kinetic Control: Reflux conditions favor thermodynamically stable products (e.g., 1,6-dihydropyrazolo[3,4-c]pyrazole), while room temperature yields kinetic products (e.g., 6-phenyl-4-pyridinyl derivatives) .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize the pyridine ring, reducing side-product formation .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- P1/P4 Modifications: Replace the 4-fluorophenyl group with p-methoxyphenyl (as in apixaban analogs) to enhance factor Xa binding affinity. The methoxy group improves hydrophobic interactions with S4 pockets .
- C-3 Position: Introduce carboxamide or ester groups to modulate solubility and bioavailability. For example, methyl esters are hydrolyzed in vivo to active carboxylic acids .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with SPR (Surface Plasmon Resonance) for binding kinetics (KD < 100 nM) .
Q. Basic: What analytical techniques validate purity and stability?
Answer:
- HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm. Purity > 98% required for pharmacological assays .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (Td > 200°C indicates thermal stability).
- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., ester hydrolysis to carboxylic acid) .
Q. Advanced: How to address discrepancies in biological assay results across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., IC50 determination using fixed ATP concentrations in kinase assays).
- Metabolite Interference: Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylate form) that may contribute to observed activity .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare replicates. For IC50 values, report 95% confidence intervals .
Q. Basic: What are key thermodynamic parameters for assessing synthetic feasibility?
Answer:
- ΔG of Reaction: Calculated via DFT (e.g., -120 kJ/mol for cyclization steps indicates spontaneity) .
- Activation Energy (Ea): Determined via Arrhenius plots (e.g., Ea = 85 kJ/mol for hydrazine cyclization) .
- Solubility Parameters: Hansen solubility parameters predict optimal solvents (e.g., DMF for polar intermediates) .
Q. Advanced: How to design a scalable synthetic route for gram-scale production?
Answer:
- Catalyst Optimization: Replace homogeneous catalysts (e.g., FeCl3) with heterogeneous alternatives (e.g., Fe3O4 nanoparticles) for easier recovery .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., nitration) to improve safety and yield (>90%) .
- Green Chemistry: Use ionic liquids (e.g., [bmim][BF4]) as recyclable solvents for cyclization steps .
Q. Basic: How are substituent electronic effects modeled computationally?
Answer:
Properties
Molecular Formula |
C18H15FN4O2 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3 |
InChI Key |
MGCJFDRGSKTEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)CCC#N |
Origin of Product |
United States |
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